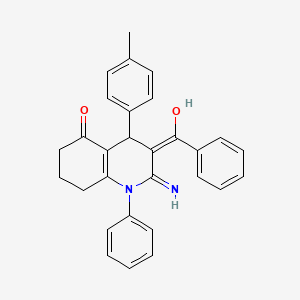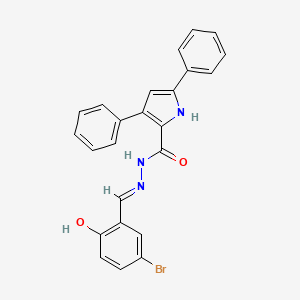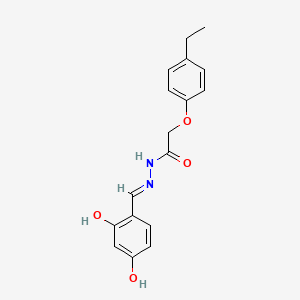
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.5 g/mol
Méthodes De Préparation
The synthesis of 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl and aniline derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the quinolinone ring structure. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinolinone derivatives.
Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of new derivatives with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other quinolinone derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H26N2O2 |
|---|---|
Poids moléculaire |
434.5g/mol |
Nom IUPAC |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-4-(4-methylphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H26N2O2/c1-19-15-17-20(18-16-19)25-26-23(13-8-14-24(26)32)31(22-11-6-3-7-12-22)29(30)27(25)28(33)21-9-4-2-5-10-21/h2-7,9-12,15-18,25,30,33H,8,13-14H2,1H3/b28-27+,30-29? |
Clé InChI |
VGMDINAJBWHMNA-WHJYEUHNSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=N)C2=C(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1190941.png)
![2,4-Dichloro-6-[(E)-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/no-structure.png)
![(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B1190943.png)

![N-{4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]phenyl}-N-methylacetamide](/img/structure/B1190946.png)

![2,8-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-quinolinecarbohydrazide](/img/structure/B1190960.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxyacetohydrazide](/img/structure/B1190961.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1190964.png)
